molecular formula C13H13N5O B1229868 N-(1H-benzimidazol-2-yl)-3-(1-imidazolyl)propanamide

N-(1H-benzimidazol-2-yl)-3-(1-imidazolyl)propanamide

Cat. No.: B1229868
M. Wt: 255.28 g/mol
InChI Key: BLYZZTHKYSHFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzimidazol-2-yl)-3-(1-imidazolyl)propanamide is a member of benzimidazoles.

Scientific Research Applications

Antimicrobial Activity

  • N-(1H-benzimidazol-2-yl)-3-(1-imidazolyl)propanamide derivatives exhibit significant antimicrobial activity. Studies have shown that certain compounds within this group are effective against a range of bacteria and fungi. For instance, compounds like 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide demonstrated notable anti-gram-positive bacterial activity, and some even exhibited antifungal activity against specific strains (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Cytotoxicity and Anticancer Activity

  • Derivatives of this compound have been evaluated for cytotoxic activities against various cancer cell lines. Some of these compounds show promising results in inhibiting cancer cell growth, suggesting potential use in cancer therapy. For example, specific compounds have exhibited high cytotoxicity against human leukemia cells, implying their potential as therapeutic agents (Xu et al., 2014).

Synthesis and Chemical Reactivity

  • The synthesis and chemical reactivity of this compound have been extensively studied. These compounds can be synthesized through various chemical reactions, providing a basis for further research and development in medicinal chemistry (Raouafi, Boujlel, & Benkhoud, 2004).

DNA Binding and Cellular Studies

  • Some derivatives of this compound have been studied for their DNA binding properties and effects on cellular DNA. These studies are crucial for understanding the mechanisms of action of these compounds and their potential as therapeutic agents (Paul et al., 2015).

Fluorescent Chemosensor Applications

  • Certain derivatives of this compound have been designed as fluorescent chemosensors, showing high selectivity and sensitivity towards specific ions. This application is significant in bioanalytical chemistry and cell imaging (Shree et al., 2019).

Corrosion Inhibition

  • Research has also explored the use of benzimidazole derivatives in corrosion inhibition. These studies are important for industrial applications where corrosion prevention is critical (Rouifi et al., 2020).

Properties

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-imidazol-1-ylpropanamide

InChI

InChI=1S/C13H13N5O/c19-12(5-7-18-8-6-14-9-18)17-13-15-10-3-1-2-4-11(10)16-13/h1-4,6,8-9H,5,7H2,(H2,15,16,17,19)

InChI Key

BLYZZTHKYSHFFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)CCN3C=CN=C3

solubility

38.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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